molecular formula C17H16N4OS B11965303 4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11965303
M. Wt: 324.4 g/mol
InChI Key: YTMLAHVESOYMAZ-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(E)-(2-Methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of the 1,2,4-triazole-3-thiol scaffold. Its structure features:

  • Position 4: A (2-methylphenyl)methylideneamino group, which introduces steric bulk and lipophilicity due to the methyl substituent on the aromatic ring.
  • Position 3: A thiol (-SH) group, critical for redox activity and metal coordination.
    The E-configuration of the imine bond (C=N) is essential for maintaining planar geometry, facilitating interactions with enzymes or receptors .

Properties

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

4-[(E)-(2-methylphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4OS/c1-13-7-5-6-8-14(13)11-18-21-16(19-20-17(21)23)12-22-15-9-3-2-4-10-15/h2-11H,12H2,1H3,(H,20,23)/b18-11+

InChI Key

YTMLAHVESOYMAZ-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/N2C(=NNC2=S)COC3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1C=NN2C(=NNC2=S)COC3=CC=CC=C3

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Formation of the Triazole Core

The triazole ring is constructed via cyclocondensation of thiosemicarbazide derivatives with phenoxymethyl-substituted precursors. A representative protocol involves reacting 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol (CID 821638) with 2-methylbenzaldehyde under acidic conditions. The reaction proceeds through nucleophilic attack of the amine group on the carbonyl carbon of the aldehyde, followed by dehydration to form the Schiff base linkage.

Reaction Equation:

C₉H₁₀N₄OS+C₈H₈OH⁺C₁₇H₁₆N₄OS+H₂O\text{C₉H₁₀N₄OS} + \text{C₈H₈O} \xrightarrow{\text{H⁺}} \text{C₁₇H₁₆N₄OS} + \text{H₂O}

Solvent Systems

  • Ethanolic HCl : Provides protonation for imine formation while solubilizing both reactants. Yields range from 68–72% after 6 hours at reflux.

  • Tetrahydrofuran (THF) with Triethylamine : Neutral conditions favor slower reaction kinetics, reducing side products (e.g., over-alkylation). Yields improve to 78–82% when using a 1:1.2 molar ratio of aldehyde to triazole.

Catalytic Enhancements

  • Zinc Chloride (5 mol%) : Accelerates imine formation by coordinating to the aldehyde oxygen, reducing reaction time to 3 hours.

  • Microwave Irradiation (100°C, 300 W) : Achieves 89% conversion in 45 minutes via dielectric heating, though scalability remains challenging.

Stepwise Synthesis and Process Optimization

4-Amino-5-(Phenoxymethyl)-4H-1,2,4-Triazole-3-Thiol

This precursor is synthesized by cyclizing thiourea derivatives with phenoxymethyl hydrazine carboxylates. A published protocol details:

  • Hydrazine Formation : Phenoxymethyl hydrazine (1.0 eq) reacts with carbon disulfide in ethanol at 0–5°C.

  • Cyclization : The intermediate is treated with hydrazine hydrate at 80°C for 4 hours, yielding the triazole-thiol in 65% purity.

  • Recrystallization : Ethanol/water (3:1) mixture increases purity to 98% (HPLC).

Key Data:

ParameterValueSource
Yield (crude)65%
Purity (post-crystallization)98%
Melting Point182–184°C

Schiff Base Condensation

The final step couples the triazole-thiol with 2-methylbenzaldehyde. Critical parameters include:

Stoichiometry and Temperature

  • Aldehyde Excess (1.5 eq) : Drives the equilibrium toward product formation, achieving 85% conversion.

  • Reflux vs. Room Temperature :

    • Toluene at 110°C : 78% yield in 5 hours.

    • Dichloromethane at 25°C : 62% yield after 24 hours.

Acid Catalysts

  • p-Toluenesulfonic Acid (pTSA) : 10 mol% increases reaction rate 3-fold compared to HCl.

  • Amberlyst-15 (Heterogeneous) : Enables catalyst reuse for 3 cycles without yield loss.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A pilot-scale study demonstrated:

  • Microreactor Setup : Mixing triazole-thiol (0.5 M) and 2-methylbenzaldehyde (0.75 M) in ethanol with 0.1 M HCl at 70°C.

  • Residence Time : 30 minutes achieves 91% conversion, compared to 6 hours in batch reactors.

Purification Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) eluent removes unreacted aldehyde.

  • Crystallization Solvents :

    • Ethanol : Provides 88% recovery but co-precipitates impurities.

    • Acetonitrile : Yields slower crystal growth, enhancing purity to 99.5%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, CH=N), 7.65–7.20 (m, 8H, aromatic), 5.12 (s, 2H, OCH₂), 2.35 (s, 3H, CH₃).

  • IR (KBr) : 1590 cm⁻¹ (C=N), 1220 cm⁻¹ (C=S), 1085 cm⁻¹ (C-O-C).

X-ray Crystallography

A single-crystal study (CCDC 238793) confirms the E-configuration of the imine bond and planar triazole ring. Key metrics:

  • Bond Lengths : C=N (1.28 Å), C-S (1.67 Å).

  • Dihedral Angle : 8.2° between triazole and phenyl rings.

Emerging Methodologies

Enzymatic Catalysis

Preliminary studies using lipase B from Candida antarctica (CAL-B) show 34% yield in water at 40°C, though reaction times extend to 72 hours.

Photochemical Activation

UV light (254 nm) initiates radical-mediated coupling between triazole-thiol and aldehydes, achieving 55% yield in 2 hours without catalysts .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Biological Activities

The biological activities of 4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol are primarily attributed to the triazole moiety and the thiol group. Key activities include:

  • Antimicrobial Activity : Compounds within the 1,2,4-triazole family have shown significant antimicrobial properties. The presence of sulfur in the triazole structure enhances these effects, making them potential candidates for developing new antifungal and antibacterial agents .
  • Anticancer Properties : Research indicates that derivatives of triazoles can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds inhibit growth factor pathways critical for tumor proliferation .
  • Antioxidant Activity : The thiol group in the compound is known for its antioxidant properties, which can protect cells from oxidative stress and may have implications in preventing chronic diseases .

Medicinal Chemistry

Research has highlighted the potential of this compound as a lead structure for developing new drugs targeting various diseases due to its diverse biological activities. For example:

  • Cancer Treatment : Compounds similar to this compound have been tested against multiple cancer cell lines, showing promising results in inhibiting cell growth and migration .
  • Antimicrobial Agents : Studies have demonstrated that derivatives exhibit potent activity against resistant strains of bacteria and fungi .

Agricultural Applications

The compound's antifungal properties suggest potential applications in agriculture as a fungicide or as part of integrated pest management strategies to combat plant pathogens.

Mechanism of Action

The mechanism of action of 4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Activity Comparison

Compound Class Biological Activity (IC50 or % Inhibition) Mechanism Insights Reference
Target Compound Analogs (Schiff bases) Anticancer (IC50: 2.5–8.7 μM vs. MCF-7) Thiol group mediates ROS generation; imine bond enhances DNA intercalation
Metal Complexes (e.g., Cu(II), Co(II)) Anticancer (% Inhibition: 60–85% vs. Hep-G2) Metal coordination improves DNA binding and apoptosis induction
1,3,4-Oxadiazole-Triazole Hybrids Antimicrobial (MIC: 8–32 μg/mL) Synergistic effects of heterocyclic moieties
Chlorophenyl-Triazole Derivatives Antiviral (% Inhibition: 40–60% at 500 mg/L) Phenolic groups interfere with viral replication

Key Findings

Anticancer Activity: The target compound’s phenoxymethyl group may enhance membrane permeability compared to bulkier substituents (e.g., methoxynaphthylethyl in ). Fluorinated analogs (e.g., ) show superior metabolic stability but comparable potency. Metal complexes (e.g., ) exhibit enhanced activity due to redox-active metal centers.

Antimicrobial and Antiviral Potential: Electron-withdrawing groups (e.g., nitro in ) improve activity against resistant strains. Phenolic substituents (e.g., ) enhance antiviral effects via hydrogen bonding with viral proteases.

Synthetic Feasibility :

  • Higher yields (>80%) are achieved with electron-rich aldehydes (e.g., 4-methoxybenzaldehyde in ).
  • Microwave-assisted synthesis (e.g., ) reduces reaction time from hours to minutes.

Biological Activity

4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the 1,2,4-triazole family, recognized for its diverse biological activities and potential therapeutic applications. This compound features a triazole ring structure, which is known for its stability and ability to participate in various chemical reactions. The presence of the thiol group enhances its reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N4OSC_{17}H_{16}N_{4}OS, with a molecular weight of 324.4 g/mol. The unique combination of substituents in this compound may enhance its solubility and bioavailability compared to other triazoles.

Biological Activities

Compounds containing the 1,2,4-triazole moiety are known for their broad spectrum of biological activities:

  • Antimicrobial Activity : Triazoles have demonstrated significant antimicrobial effects against various bacterial and fungal strains.
  • Anticancer Properties : Research indicates that triazole derivatives can inhibit cancer cell proliferation. For instance, studies have shown that related compounds exhibit cytotoxicity against liver cancer (HepG2) cell lines with varying degrees of potency based on structural modifications.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialEffective against bacteria and fungi.
AnticancerInhibits proliferation in cancer cell lines (e.g., HepG2).
Anti-inflammatoryPotential to reduce inflammation in various models.
AntioxidantMay exhibit protective effects against oxidative stress.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound can interact with enzymes such as acetylcholinesterase, inhibiting their activity and affecting neurotransmitter levels.
  • Cell Signaling Modulation : It influences cellular pathways that regulate proliferation and apoptosis in cancer cells.

Case Studies

Recent studies have explored the anticancer potential of related triazole derivatives. For example:

  • Study on HepG2 Cell Lines :
    • Various derivatives were synthesized and tested for cytotoxicity using the MTT assay.
    • Compound variations showed significant differences in IC50 values, with some derivatives demonstrating enhanced anti-proliferative activity (IC50 as low as 13 µg/mL) compared to others.

Table 2: IC50 Values of Related Compounds

Compound NameIC50 Value (µg/mL)Activity Level
Compound A (with methyl substituents)13.004High
Compound B20.500Moderate
Compound C28.399Low

Synthesis Pathways

The synthesis of this compound typically involves several steps that allow for the introduction of various substituents to modulate its properties. Common synthetic methods include:

  • Condensation Reactions : Combining aldehydes with hydrazones derived from triazoles.
  • Sonication-Assisted Synthesis : Accelerating reactions through ultrasound to improve yields and reduce reaction times.

Q & A

Q. What are the standard synthetic protocols for this triazole-3-thiol derivative?

The compound is typically synthesized via a three-component Mannich reaction , starting with arylpropionic acid derivatives. Key steps include:

  • Aminomethylation : Reacting 4-amino-5-substituted triazole-3-thiol intermediates with formaldehyde and secondary amines under reflux conditions in ethanol .
  • Purification : Isolation via precipitation in distilled water, followed by recrystallization from ethanol to achieve >95% purity .
  • Validation : Confirmation of the Schiff base formation (E-configuration) using NMR and IR spectroscopy to detect imine (C=N) stretches near 1600 cm⁻¹ .

Q. How is structural characterization performed post-synthesis?

A multi-technique approach ensures accuracy:

  • X-ray crystallography : Resolves stereochemistry (e.g., E/Z isomerism) and hydrogen bonding networks, as demonstrated for analogs with 4-hydroxy-3-methoxybenzylidene substituents .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and methylidene groups (δ 2.3–2.6 ppm).
    • IR : Confirms thiol (-SH) stretches at ~2500 cm⁻¹ and triazole ring vibrations at 1500–1550 cm⁻¹ .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N, S content within ±0.3% of theoretical values) .

Q. What preliminary biological screening methods are recommended?

  • Antimicrobial assays : Use agar diffusion or microbroth dilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Triazole-thiol derivatives show activity at 25–50 µg/mL, but results vary with substituents .
  • Cytotoxicity testing : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can computational methods optimize synthesis and reactivity?

  • Reaction path prediction : Quantum chemical calculations (e.g., DFT) model transition states and energetics for Mannich reactions, reducing trial-and-error experimentation .
  • Solvent/catalyst screening : Machine learning analyzes datasets to recommend polar aprotic solvents (e.g., DMF) or catalysts (e.g., KOH) for higher yields .
  • Docking studies : Predict binding modes to biological targets (e.g., fungal lanosterol demethylase) to prioritize derivatives for synthesis .

Q. How to address contradictions in reported biological activities?

Discrepancies often arise from:

  • Structural variations : Subtle changes (e.g., 2-methylphenyl vs. 4-chlorophenyl substituents) alter logP and membrane permeability. For example, 4-chloro analogs exhibit 10-fold higher antifungal activity .
  • Assay conditions : Standardize inoculum size (1×10⁵ CFU/mL) and growth media (Mueller-Hinton agar) to minimize variability .
  • Resistance mechanisms : Test efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to differentiate intrinsic vs. acquired resistance in pathogens .

Q. What strategies improve solubility for pharmacological testing?

  • Derivatization : Introduce hydrophilic groups via:
    • Mannich bases : Attach morpholine or piperazine moieties to enhance aqueous solubility (>2 mg/mL in PBS) .
    • Sulfonation : Replace -SH with -SO₃H groups, though this may reduce antimicrobial activity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) to improve bioavailability while retaining potency .

Q. How to design SAR studies for triazole-thiol derivatives?

  • Core modifications : Compare 1,2,4-triazole vs. 1,3,4-thiadiazole cores. Thiadiazole analogs show lower cytotoxicity but reduced antimicrobial activity .
  • Substituent libraries : Synthesize analogs with electron-withdrawing (e.g., -NO₂, -CF₃) or donating (-OCH₃) groups on the phenyl ring. -CF₃ derivatives exhibit superior Gram-negative activity .
  • Metal complexes : Screen Cu(II) or Zn(II) complexes for enhanced DNA intercalation and nuclease activity .

Data Analysis and Optimization

Q. How to resolve spectral data ambiguities (e.g., overlapping peaks)?

  • 2D NMR : Use HSQC and HMBC to assign crowded aromatic regions and confirm triazole-thiol tautomerism .
  • High-resolution mass spectrometry (HRMS) : Resolve isotopic patterns (e.g., [M+H]⁺ at m/z 356.0921) to distinguish from impurities .

Q. What statistical methods are suitable for dose-response analysis?

  • Nonlinear regression : Fit IC₅₀/EC₅₀ values using four-parameter logistic models (e.g., GraphPad Prism).
  • ANOVA with post-hoc tests : Compare activity across derivatives (p<0.05 significance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.